molecular formula C24H18ClN5O B12753621 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide CAS No. 116990-01-3

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide

Cat. No.: B12753621
CAS No.: 116990-01-3
M. Wt: 427.9 g/mol
InChI Key: UCBLZFKPHWZKGV-RWPZCVJISA-N
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Description

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage through a condensation reaction with an appropriate amine and acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

116990-01-3

Molecular Formula

C24H18ClN5O

Molecular Weight

427.9 g/mol

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H18ClN5O/c1-15(16-7-3-2-4-8-16)28-29-22(31)14-30-21-12-11-17(25)13-18(21)23-24(30)27-20-10-6-5-9-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+

InChI Key

UCBLZFKPHWZKGV-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)/C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)C5=CC=CC=C5

Origin of Product

United States

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